molecular formula C16H18F2N5NaO7S2 B1260240 Flumarin (TN)

Flumarin (TN)

Cat. No. B1260240
M. Wt: 517.5 g/mol
InChI Key: OVMMHVNNFBJRNE-CACIRBSMSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Flomoxef sodium is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Anesthetic Properties

  • Flumarin, also known as fluothane, has been a significant compound in the field of anesthesia. Its efficacy as an anesthetic was recognized due to its nonexplosive and noninflammable properties when mixed with oxygen, making it a safer option in clinical settings (Johnstone, 1956).

Hepatoprotective Effects

  • Silymarin, a component derived from Flumarin, has demonstrated hepatoprotective abilities. It's known for its antioxidative, anti-lipid peroxidative, antifibrotic, and anti-inflammatory mechanisms. This has led to its application in various liver diseases and conditions (Pradhan & Girish, 2006).

Neuroprotective Effects

  • Silymarin has been found to exhibit neuroprotective properties, particularly against sodium fluoride-induced oxidative stress in the brain. This indicates its potential in mitigating neurological damage caused by certain toxic compounds (Nabavi et al., 2012).

Antidepressant Properties

  • Research has shown that silymarin, a component derived from Flumarin, can exert an antidepressant-like effect. This effect is attributed to its antioxidant and anti-inflammatory effects as well as its role in enhancing neurogenesis (Ashraf et al., 2019).

Anticancer and Chemopreventive Role

  • Silymarin, associated with Flumarin, has shown potential in cancer prevention and therapy. It interferes with cell cycle regulators and apoptosis processes, exhibits anti-inflammatory and anti-metastatic activity, and can potentially be used alongside established therapies to reduce toxicity from chemotherapy and radiotherapy (Ramasamy & Agarwal, 2008).

Antiviral Effects

  • Silymarin has been studied for its effects on immune function, particularly in the context of hepatitis C virus (HCV) infection. It inhibits the proliferation and proinflammatory cytokine secretion of T cells, suggesting a potential mechanism for clinical benefit during HCV infection (Morishima et al., 2010).

Application in Dentistry

  • Flumarin has been used in dental procedures, such as the extraction of impacted third molars, especially in patients with complex medical histories like heart transplantation. Its application highlights its versatility in various medical fields (Hamasaki et al., 2001).

properties

Product Name

Flumarin (TN)

Molecular Formula

C16H18F2N5NaO7S2

Molecular Weight

517.5 g/mol

IUPAC Name

sodium;(6R,7R)-7-[3-(difluoromethylsulfanyl)-2-oxopropyl]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H19F2N5O7S2.Na/c1-29-16(4-9(25)7-31-14(17)18)12(28)23-10(11(26)27)8(5-30-13(16)23)6-32-15-19-20-21-22(15)2-3-24;/h13-14,24H,2-7H2,1H3,(H,26,27);/q;+1/p-1/t13-,16+;/m1./s1

InChI Key

OVMMHVNNFBJRNE-CACIRBSMSA-M

Isomeric SMILES

CO[C@@]1([C@@H]2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])CC(=O)CSC(F)F.[Na+]

Canonical SMILES

COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])CC(=O)CSC(F)F.[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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